

# chemical structure of GC376 sodium

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## Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B14129987

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An In-depth Technical Guide on the Chemical Structure and Activity of **GC376 Sodium**

## Core Chemical Identity

GC376 is a broad-spectrum antiviral compound investigated for its therapeutic potential against various viruses, particularly coronaviruses.[1] It is a dipeptide-based protease inhibitor that functions as a prodrug.[2] The active form, GC373, is an aldehyde, while GC376 is its bisulfite adduct, which enhances stability and solubility.[1][2]

Chemical Name (IUPAC): sodium (2S)-1-hydroxy-2-[[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1][3]

Molecular Formula:  $C_{21}H_{30}N_3NaO_8S$ [1][4]

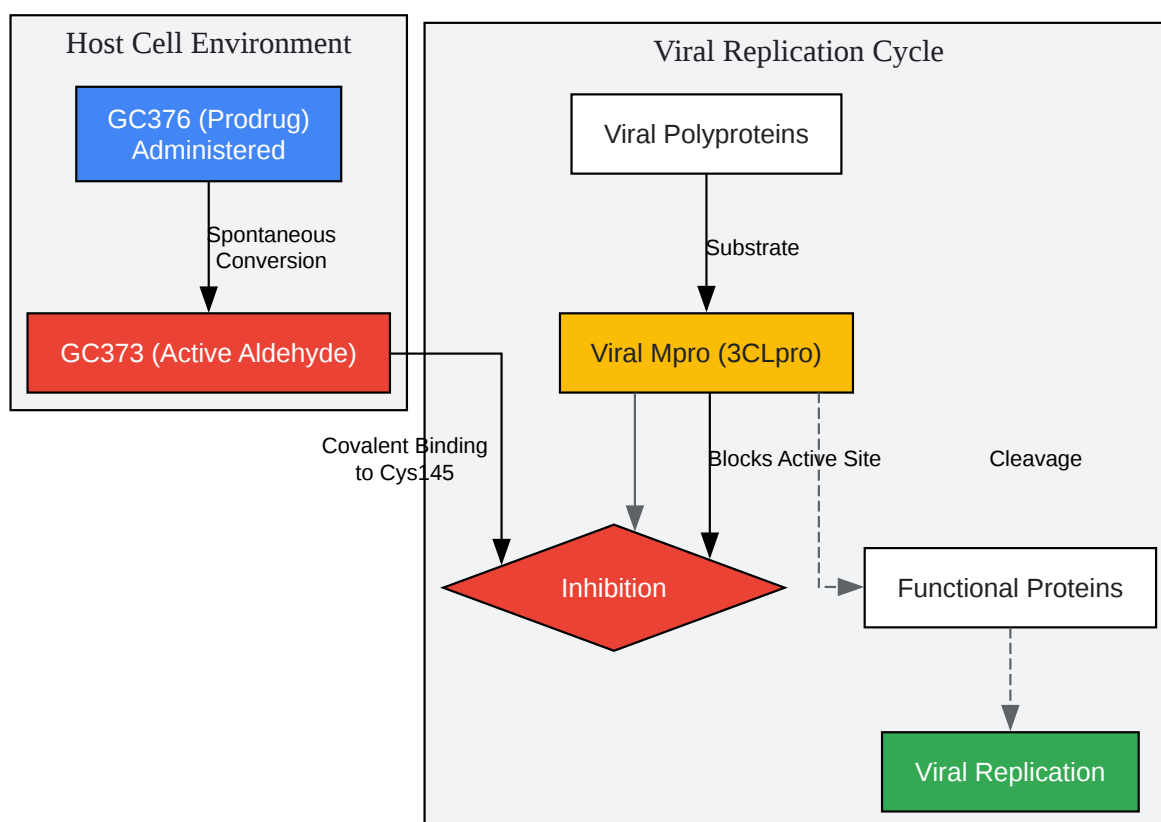
Molar Mass:  $507.53 \text{ g}\cdot\text{mol}^{-1}$ [1]

Chemical Identifiers:

- CAS Number: 1416992-39-6[1][4]
- PubChem CID: 71481119[1]
- SMILES: CC(C)C--INVALID-LINK--C(O)S(=O)(=O)[O-]">C@@HNC(=O)OCC2=CC=CC=C2.[Na+][1]
- InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M[1]

## Mechanism of Action

GC376 functions as a prodrug that, upon administration, converts to its active aldehyde form, GC373.[2] This active compound is a potent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro).[5][6] Mpro is a cysteine protease essential for viral replication; it cleaves viral polyproteins into functional proteins required to assemble new virions.[5][7] GC373 covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, forming a hemithioacetal.[2][8] This binding blocks the protease's activity, thereby halting the viral replication cycle.[1][5]



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Fig. 1: Mechanism of action for GC376 as a 3CL protease inhibitor.

## Quantitative Antiviral Activity Data

The inhibitory activity of GC376 has been quantified against a range of viruses, primarily coronaviruses. The data below summarizes key findings from various in vitro and cell-based assays.

### Table 1: In Vitro Enzyme Inhibition (IC<sub>50</sub>)

Half-maximal inhibitory concentration against purified viral Mpro/3CLpro.

Virus Target	IC <sub>50</sub> Value (μM)	Assay Type	Reference
SARS-CoV-2 Mpro	0.89	FRET	[8]
Feline Infectious Peritonitis Virus (FIPV) 3CLpro	0.72	FRET	[8]
MERS-CoV 3CLpro	1.56	FRET	[8]
SARS-CoV 3CLpro	4.35	FRET	[8]
Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro	1.11	FRET	[6][8]
Transmissible Gastroenteritis Virus (TGEV) 3CLpro	0.82	FRET	[8]
Norovirus (NV) 3CLpro	~0.15	Enzyme Assay	[9]
Poliovirus (PV) 3Cpro	1.77	Enzyme Assay	[10]
Human Rhinovirus (HRV) 3Cpro	0.2	Enzyme Assay	[10]

### Table 2: Cell-Based Antiviral Efficacy (EC<sub>50</sub>)

Half-maximal effective concentration in inhibiting viral replication in cell culture.

Virus	EC <sub>50</sub> Value (μM)	Cell Line	Reference
SARS-CoV-2	2.19 - 3.37	Vero / Vero E6	<a href="#">[11]</a> <a href="#">[12]</a>
Feline Infectious Peritonitis Virus (FIPV)	0.2	CRFK Cells	<a href="#">[9]</a>
Transmissible Gastroenteritis Virus (TGEV)	0.15	ST Cells	<a href="#">[9]</a>

## Table 3: Binding Affinity and Cytotoxicity

Measurement of direct binding to the target enzyme and effect on host cells.

Parameter	Virus Target	Value	Method / Cell Line	Reference
K <sub>D</sub>	SARS-CoV-2 Mpro	1.6 μM	ITC	<a href="#">[8]</a>
K <sub>i</sub>	SARS-CoV-2 Mpro	40 nM	Enzyme Kinetics	<a href="#">[2]</a>
K <sub>i</sub>	SARS-CoV Mpro	20 nM	Enzyme Kinetics	<a href="#">[2]</a>
K <sub>i</sub>	FIPV Mpro	2.1 nM	Enzyme Kinetics	<a href="#">[2]</a>
CC <sub>50</sub>	Various	>100 μM	Vero Cells	<a href="#">[11]</a>
Therapeutic Index	SARS-CoV-2	>200	Vero E6 Cells	<a href="#">[12]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize GC376.

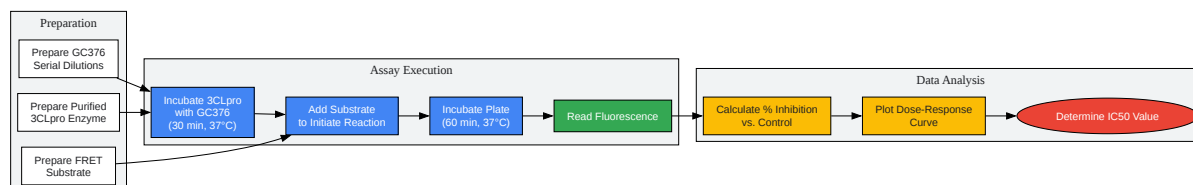
### In Vitro Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified protease using a substrate with a fluorescence resonance energy transfer (FRET) pair.

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of GC376 (e.g., 10 mM in DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.01 to 50  $\mu$ M).[\[9\]](#)
  - Dilute purified recombinant 3CLpro to a working concentration in an appropriate assay buffer.
  - Prepare a FRET-based peptide substrate specific to the protease.
- Enzyme-Inhibitor Incubation:
  - In a 96-well black plate, incubate the purified 3CLpro with varying concentrations of GC376.[\[9\]](#)
  - The total volume is typically 25  $\mu$ L, and the incubation is performed for 30 minutes at 37°C to allow for binding.[\[9\]](#)
- Reaction Initiation and Measurement:
  - Add 25  $\mu$ L of the FRET substrate to each well to initiate the enzymatic reaction.[\[9\]](#)
  - Incubate the plate at 37°C for 60 minutes.[\[9\]](#)
  - Measure the fluorescence signal using a microplate reader at appropriate excitation and emission wavelengths (e.g., 490 nm excitation, 520 nm emission).[\[9\]](#)
- Data Analysis:
  - Calculate the percentage of inhibition for each GC376 concentration relative to a no-inhibitor control (DMSO vehicle).

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.



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Fig. 2: Experimental workflow for a FRET-based protease inhibition assay.

## Cell-Based Antiviral Assay (Cytopathic Effect)

This assay measures the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).

Protocol:

- Cell Seeding:
  - Seed Vero E6 cells (or another susceptible cell line) in 96-well plates at a density of approximately 3,000 cells/well.[6]
  - Incubate for 24 hours at 37°C with 5% CO<sub>2</sub> to allow for cell adherence.[6]
- Infection and Treatment:
  - Infect the cells with the virus (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI), such as 0.1.[6]

- Allow the virus to adsorb for 1 hour at 37°C.[6]
- Remove the virus inoculum.
- Add fresh cell culture media containing 3-fold serial dilutions of GC376 (e.g., 0.21 to 16.7 µM).[6]
- Incubation and Observation:
  - Incubate the plates for 48 to 72 hours at 37°C.[6][13]
  - Visually inspect the cells under a microscope for signs of CPE or use a cell viability assay (e.g., MTS or crystal violet staining) to quantify the protective effect.
- Data Analysis:
  - Determine the drug concentration that protects 50% of the cells from viral CPE to calculate the EC<sub>50</sub> value.
  - Simultaneously, run a parallel assay on uninfected cells to determine the 50% cytotoxic concentration (CC<sub>50</sub>) of the drug.

## In Vivo Efficacy Study (K18-hACE2 Mouse Model)

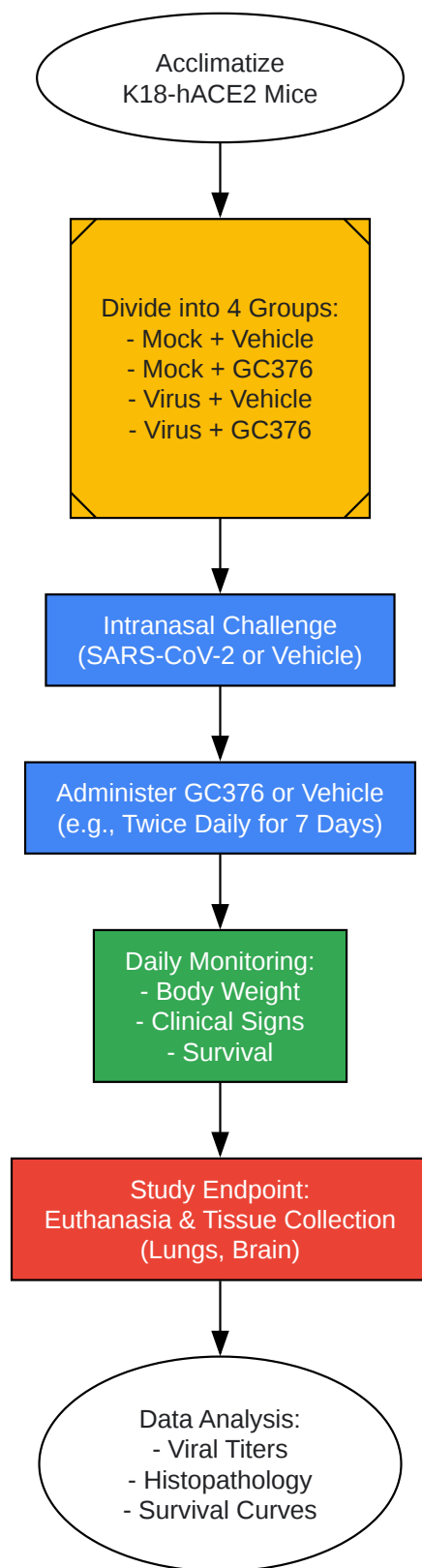
This protocol evaluates the in vivo therapeutic efficacy of GC376 against SARS-CoV-2 in a transgenic mouse model that expresses the human ACE2 receptor.[7][14]

Protocol:

- Animal Acclimatization and Grouping:
  - Acclimatize K18-hACE2 transgenic mice to the BSL-3 containment facility.[7]
  - Divide mice into groups: mock-challenged + vehicle, mock-challenged + GC-376, virus-challenged + vehicle, and virus-challenged + GC-376.[7]
- Viral Challenge:

- Challenge mice intranasally with a defined dose of SARS-CoV-2 (e.g.,  $1 \times 10^3$  TCID<sub>50</sub>/mouse).[7] Mock-challenged groups receive a sterile vehicle.
- Drug Administration:
  - Begin treatment with GC-376 (or vehicle) via intraperitoneal (I.P.) or subcutaneous (S.C.) injection at a specified time post-infection (e.g., 3 hours).[7][14]
  - Administer the treatment on a defined schedule (e.g., twice daily for 7 days).[14]
- Monitoring and Endpoint Collection:
  - Monitor the mice daily for clinical signs of disease, including weight loss, reduced activity, and changes in physical appearance.[7]
  - At the study endpoint (or upon reaching humane endpoints), euthanize the animals.
  - Collect tissues (e.g., lungs, brain) for viral load quantification (via qPCR or TCID<sub>50</sub> assay) and histopathological analysis.[14]
- Data Analysis:
  - Compare survival curves, body weight changes, and viral titers between the GC-376 treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).[7]





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Fig. 3: Workflow for an in vivo efficacy study in a mouse model.

## Inhibitor Reversibility Assay (Dialysis)

This method determines whether an inhibitor binds reversibly or irreversibly to its target enzyme by attempting to restore enzyme activity after inhibitor removal.[\[15\]](#)

Protocol:

- Enzyme Inhibition:
  - Incubate the protease (e.g., SARS-CoV-2 Mpro) with a concentration of GC376 sufficient for full inhibition (e.g., 20  $\mu$ M).[\[15\]](#)
  - Allow the mixture to stand for 15 minutes at room temperature.[\[15\]](#)
- Dialysis:
  - Place the enzyme-inhibitor mixture into a dialysis bag with an appropriate molecular weight cutoff (MWCO), such as 6–8 kDa.[\[15\]](#)
  - Dialyze the sample against a large volume (e.g., 2 L) of buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl).[\[15\]](#)
  - Change the dialysis buffer periodically (e.g., every 24 hours) to ensure complete removal of the unbound inhibitor.[\[15\]](#)
- Activity Measurement:
  - At various time points during dialysis, remove an aliquot of the enzyme from the dialysis bag.
  - Measure the enzymatic activity of the aliquot using a standard activity assay (e.g., FRET assay as described in 4.1).
- Data Analysis:
  - Compare the recovered enzyme activity to that of a control enzyme sample that was dialyzed without the inhibitor. A significant restoration of activity indicates reversible binding.[\[15\]](#)

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## References

- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. GC376 sodium | C<sub>21</sub>H<sub>31</sub>N<sub>3</sub>NaO<sub>8</sub>S<sup>+</sup> | CID 131953216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GC376 (sodium salt) - Angiogenesis - CAT N°: 31469 [bertin-bioreagent.com]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 14. news-medical.net [news-medical.net]
- 15. biorxiv.org [biorxiv.org]
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